6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid
Overview
Description
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its unique triazolo-pyridazine core, which imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-6-chloropyridazine with methyl isocyanate, followed by cyclization to form the triazolo-pyridazine ring . The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents, particularly as dual inhibitors of c-Met and Pim-1 kinases.
Materials Science: The compound is used in the synthesis of low-sensitivity high-energy materials, which are crucial for various industrial applications.
Biological Research: It is employed in the study of cell cycle regulation and apoptosis, providing insights into cancer biology and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid involves its interaction with specific molecular targets, such as c-Met and Pim-1 kinases. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. The pathways involved include the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
- 7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a dual kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-3-9-10-6-4(7(13)14)2-5(8)11-12(3)6/h2H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOJKPQFQTWZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.